6-BROMO-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
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Overview
Description
6-BROMO-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with bromine, methylbenzenesulfonamido, and carboxamide groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 6-BROMO-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an arylamine with an aldehyde in the presence of a base.
Bromination: The quinoline core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamidation: The brominated quinoline is reacted with 4-methylbenzenesulfonamide in the presence of a suitable catalyst to introduce the sulfonamido group.
Carboxamidation: Finally, the compound is subjected to carboxamidation using appropriate reagents to introduce the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-BROMO-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Scientific Research Applications
6-BROMO-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological studies to investigate its interactions with various biomolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-BROMO-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and gene expression.
Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, resulting in cytotoxic effects.
Comparison with Similar Compounds
6-BROMO-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain a quinoline core, are well-known for their antimalarial properties. the presence of additional functional groups in this compound imparts different chemical and biological properties.
Sulfonamide Derivatives: Sulfonamide-based compounds, such as sulfamethoxazole, are widely used as antibiotics. The incorporation of a sulfonamido group in the compound enhances its potential for antimicrobial activity.
Carboxamide Derivatives: Carboxamide-containing compounds, like thalidomide, have diverse pharmacological activities. The carboxamide group in the compound contributes to its potential therapeutic effects.
Properties
Molecular Formula |
C30H24BrN3O3S |
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Molecular Weight |
586.5g/mol |
IUPAC Name |
6-bromo-2-(4-methylphenyl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C30H24BrN3O3S/c1-19-3-7-21(8-4-19)29-18-27(26-17-22(31)9-16-28(26)33-29)30(35)32-23-10-12-24(13-11-23)34-38(36,37)25-14-5-20(2)6-15-25/h3-18,34H,1-2H3,(H,32,35) |
InChI Key |
DOEMDGLDFHEXLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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